Csf1R-IN-23

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H37N3O2 |

|---|---|

Molecular Weight |

435.6 g/mol |

IUPAC Name |

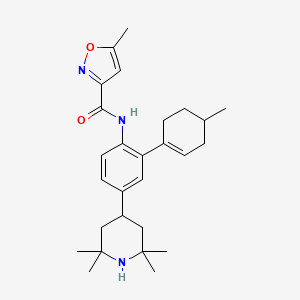

5-methyl-N-[2-(4-methylcyclohexen-1-yl)-4-(2,2,6,6-tetramethylpiperidin-4-yl)phenyl]-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C27H37N3O2/c1-17-7-9-19(10-8-17)22-14-20(21-15-26(3,4)30-27(5,6)16-21)11-12-23(22)28-25(31)24-13-18(2)32-29-24/h9,11-14,17,21,30H,7-8,10,15-16H2,1-6H3,(H,28,31) |

InChI Key |

IHNXLSFGDPIPRB-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(=CC1)C2=C(C=CC(=C2)C3CC(NC(C3)(C)C)(C)C)NC(=O)C4=NOC(=C4)C |

Origin of Product |

United States |

Foundational & Exploratory

Csf1R-IN-23: A Deep Dive into its Mechanism of Action

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of Csf1R-IN-23, a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Csf1/Csf1R signaling axis. This compound, also identified as compound 7dri, has emerged as a significant tool for studying the role of Csf1R in various pathological conditions, particularly in the realm of neuroinflammation.

Core Mechanism of Action: Selective Csf1R Kinase Inhibition

This compound exerts its biological effects through the direct and selective inhibition of the Csf1R tyrosine kinase. The binding of the ligands, Colony-Stimulating Factor 1 (CSF-1) or Interleukin-34 (IL-34), to Csf1R triggers receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This autophosphorylation is a critical step in the activation of downstream signaling cascades that regulate the survival, proliferation, differentiation, and function of mononuclear phagocytes, such as microglia and macrophages.

This compound competitively binds to the ATP-binding pocket of the Csf1R kinase domain, preventing the transfer of phosphate from ATP to the tyrosine residues. This blockade of autophosphorylation effectively abrogates the downstream signaling pathways, leading to a reduction in microglial and macrophage activity and survival.

Quantitative Inhibitory Profile

This compound demonstrates high potency and selectivity for Csf1R. The following table summarizes the key quantitative data regarding its inhibitory activity.

| Target | IC50 (nM) | Assay Type | Reference |

| Csf1R | 36.1 | Biochemical Assay | [1][2] |

A comprehensive kinome-wide selectivity assessment has highlighted the impressive specificity of this compound for its primary target.[2] This high degree of selectivity minimizes off-target effects, making it a valuable research tool and a promising candidate for further therapeutic development.

Csf1R Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical Csf1R signaling pathway and the precise point of intervention by this compound.

Experimental Protocols

In Vitro Csf1R Autophosphorylation Assay in Microglial and Macrophage Cell Lines

This protocol describes the methodology used to assess the inhibitory effect of this compound on Csf1R autophosphorylation in EOC20 microglial cells and RAW264.7 macrophage cells.[1]

1. Cell Culture and Treatment:

-

EOC20 and RAW264.7 cells are cultured in appropriate media until they reach 80-90% confluency.

-

Cells are serum-starved for a specified period to reduce basal receptor phosphorylation.

-

Cells are pre-treated with varying concentrations of this compound (e.g., 0-10 μM) for 30 minutes.[1]

-

Following pre-treatment, cells are stimulated with recombinant CSF-1 to induce Csf1R autophosphorylation.

2. Cell Lysis and Protein Quantification:

-

After stimulation, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a lysis buffer containing protease and phosphatase inhibitors.

-

Cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein extract is collected.

-

The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

3. Western Blot Analysis:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated Csf1R (p-Csf1R).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total Csf1R and a housekeeping protein (e.g., β-actin).

The following diagram outlines the workflow for the Csf1R autophosphorylation assay.

In Vivo Neuroinflammation Mouse Model

This compound has been evaluated in a lipopolysaccharide (LPS)-induced neuroinflammation mouse model to assess its anti-neuroinflammatory properties.[1]

1. Animal Model and Treatment:

-

C57BL/6J mice are used for the study.

-

Neuroinflammation is induced by the administration of LPS.

-

A treatment group receives this compound intraperitoneally (i.p.) at a dose of 0.5 mg/kg every two days for a total of four doses.[1] A control group receives a vehicle solution.

2. Tissue Collection and Analysis:

-

Following the treatment period, mice are euthanized, and brain tissues (hippocampus, cortex, and thalamus) are collected.

-

The brains are processed for immunohistochemistry or other molecular analyses.

3. Microglia Quantification:

-

Brain sections are stained with an antibody against a microglia-specific marker (e.g., Iba1).

-

The number of microglia in specific brain regions is quantified using microscopy and image analysis software.

-

A significant reduction in the number of microglia in the this compound treated group is indicative of its in vivo efficacy. In the described experiment, a 76% reduction in microglia was observed in the hippocampus, cortex, and thalamus.[1]

The logical relationship for the in vivo experiment is depicted below.

Conclusion

This compound is a potent and highly selective inhibitor of Csf1R with demonstrated efficacy in both in vitro cellular assays and in vivo models of neuroinflammation. Its well-defined mechanism of action, centered on the inhibition of Csf1R autophosphorylation, and its favorable selectivity profile make it an invaluable tool for dissecting the intricate roles of Csf1R-mediated signaling in health and disease. Further investigation into the therapeutic potential of this compound is warranted, particularly in the context of neurodegenerative and inflammatory disorders where microglia and macrophages play a pathogenic role.

References

The Function of Csf1R-IN-23: A Technical Guide

An In-depth Analysis of a Selective CSF1R Inhibitor for Neuroinflammation Research

This technical guide provides a comprehensive overview of Csf1R-IN-23, a selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). Developed for researchers, scientists, and drug development professionals, this document details the inhibitor's mechanism of action, quantitative data on its activity, and detailed protocols for key experimental procedures.

Core Function and Mechanism of Action

This compound, also identified as compound 7dri in the primary literature, is a potent and selective small molecule inhibitor of CSF1R.[1] The primary function of this compound is to block the autophosphorylation of the CSF1R, a critical step in the activation of this receptor tyrosine kinase. By doing so, it effectively inhibits the downstream signaling pathways that are crucial for the survival, proliferation, and differentiation of myeloid cells, particularly microglia and macrophages.[1] Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the role of CSF1R in the central nervous system and as a potential therapeutic agent for neuroinflammatory and neurodegenerative diseases.[1]

The Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34) are the natural ligands for CSF1R. Their binding induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways such as the PI3K/AKT and MAPK/ERK pathways, which are essential for cellular survival and proliferation. This compound competitively binds to the ATP-binding pocket of the CSF1R kinase domain, preventing ATP from binding and thereby inhibiting the entire downstream signaling cascade.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency, selectivity, and in vivo efficacy.

| Parameter | Value | Description | Reference |

| CSF1R IC50 | 36.1 nM | The half maximal inhibitory concentration against CSF1R kinase activity. This value indicates high potency. | [1] |

| Parameter | Value | Description | Reference |

| Kinome-wide Selectivity | Impressive specificity for CSF-1R | Assessed against a broad panel of kinases, demonstrating high selectivity for CSF1R over other kinases. | [1] |

| Cytotoxicity | Minimal cytotoxicity | Exhibited low toxicity in cellular assays, indicating a favorable safety profile at effective concentrations. | [1] |

| Parameter | Value | Description | Reference |

| Animal Model | LPS-induced neuroinflammation in C57BL/6J mice | A standard model to study the effects of anti-inflammatory agents in the brain. | [1] |

| Dosage and Administration | 0.5 mg/kg, intraperitoneal injection, every two days for 4 doses | The dosing regimen used to achieve significant in vivo effects. | [1] |

| Efficacy | 76% elimination of microglia in the hippocampus, cortex, and thalamus | Demonstrates potent in vivo activity in reducing the microglial population in key brain regions. | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

CSF1R Kinase Assay (In Vitro)

This protocol is a representative method for determining the in vitro inhibitory activity of this compound against CSF1R.

Materials:

-

Recombinant human CSF1R kinase domain

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

This compound (dissolved in DMSO)

-

96-well plates

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute in kinase assay buffer.

-

In a 96-well plate, add the diluted this compound or DMSO (vehicle control).

-

Add the CSF1R enzyme to each well and incubate for 10 minutes at room temperature.

-

Prepare a solution of ATP and substrate in kinase assay buffer.

-

Initiate the kinase reaction by adding the ATP/substrate solution to each well.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot for Phospho-CSF1R (Cell-Based)

This protocol describes the detection of CSF1R autophosphorylation in response to this compound treatment in macrophage or microglial cell lines.

Cell Lines:

-

RAW264.7 (murine macrophage)

-

EOC20 (murine microglia)

Materials:

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Recombinant murine CSF-1

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-CSF1R (Tyr723), anti-total-CSF1R, anti-β-actin

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed RAW264.7 or EOC20 cells in culture plates and grow to 70-80% confluency.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0-10 µM) for 30 minutes.

-

Stimulate the cells with recombinant murine CSF-1 (e.g., 100 ng/mL) for 5-10 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the phospho-CSF1R signal to total CSF1R and β-actin.

Cell Viability Assay

This protocol is for assessing the cytotoxicity of this compound.

Materials:

-

RAW264.7 or EOC20 cells

-

Complete cell culture medium

-

This compound

-

Resazurin-based cell viability reagent (e.g., alamarBlue™, PrestoBlue™)

-

96-well plates

-

Fluorescence plate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density.

-

Allow cells to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 24-72 hours.

-

Add the resazurin-based reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em).

-

Calculate cell viability as a percentage of the vehicle-treated control.

LPS-Induced Neuroinflammation Mouse Model (In Vivo)

This protocol outlines the in vivo evaluation of this compound's anti-neuroinflammatory effects.

Animals:

-

C57BL/6J mice

Materials:

-

This compound

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile saline

-

Anesthesia

-

Perfusion solutions (PBS and 4% paraformaldehyde)

-

Immunohistochemistry reagents (e.g., anti-Iba1 antibody)

-

Microscope for imaging

Procedure:

-

Acclimate mice for at least one week before the experiment.

-

Administer this compound (0.5 mg/kg) or vehicle via intraperitoneal (i.p.) injection every two days for a total of four doses.

-

On the day of the last this compound injection, administer LPS (e.g., 0.25 mg/kg, i.p.) to induce neuroinflammation. Control animals receive saline.

-

Twenty-four hours after the LPS injection, anesthetize the mice and perfuse them transcardially with PBS followed by 4% paraformaldehyde.

-

Harvest the brains and post-fix them in 4% paraformaldehyde overnight.

-

Cryoprotect the brains in a sucrose solution.

-

Section the brains using a cryostat.

-

Perform immunohistochemistry for the microglial marker Iba1 on the brain sections.

-

Capture images of the hippocampus, cortex, and thalamus.

-

Quantify the number of Iba1-positive cells to determine the extent of microglial reduction.

Visualizations

The following diagrams illustrate the key pathways and workflows associated with this compound.

References

Csf1R-IN-23: A Deep Dive into a Selective CSF1R Inhibitor for Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Csf1R-IN-23, a selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). This compound has emerged as a significant tool in the study of neuroinflammatory processes, demonstrating potent and selective inhibition of its target. This document outlines its biochemical activity, cellular effects, and preclinical applications, supported by detailed experimental methodologies and a visual representation of the CSF1R signaling pathway.

Core Data Summary

This compound is a potent and selective, blood-brain barrier permeable inhibitor of CSF1R. Its primary inhibitory concentration and selectivity profile are crucial for its application in research and potential therapeutic development.

| Parameter | Value | Description |

| Target | CSF1R | Colony-Stimulating Factor 1 Receptor |

| IC₅₀ | 36.1 nM[1] | The half maximal inhibitory concentration, indicating the potency of the inhibitor against CSF1R. |

| Selectivity | Selective | While the full kinase selectivity profile is not publicly available, it is characterized as a selective inhibitor of CSF1R. |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by directly inhibiting the kinase activity of CSF1R. CSF1R is a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of myeloid cells, including microglia in the central nervous system. Upon binding of its ligands, CSF-1 (Colony-Stimulating Factor 1) or IL-34 (Interleukin-34), CSF1R dimerizes and undergoes autophosphorylation on specific tyrosine residues. This phosphorylation event initiates a cascade of downstream signaling pathways that are critical for mediating the biological functions of CSF1R.

Key downstream signaling pathways activated by CSF1R include:

-

PI3K-AKT Pathway: Primarily involved in cell survival and proliferation.

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Regulates cell proliferation, differentiation, and survival.

-

JAK-STAT Pathway: Plays a role in cytokine signaling and immune responses.

-

NF-κB Pathway: A critical regulator of inflammatory responses.

By blocking the autophosphorylation of CSF1R, this compound effectively shuts down these downstream signaling cascades, thereby inhibiting the pro-inflammatory and survival signals in CSF1R-expressing cells like microglia.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments involving this compound.

In Vitro CSF1R Autophosphorylation Assay

This assay is designed to measure the ability of this compound to inhibit the autophosphorylation of the CSF1R in a cellular context.

Objective: To determine the cellular potency of this compound in inhibiting ligand-induced CSF1R phosphorylation.

Cell Lines: RAW 264.7 (murine macrophage-like) or EOC 20 (murine microglia) cells.[1]

Materials:

-

This compound

-

Recombinant murine CSF-1

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-CSF1R (Tyr723), anti-total-CSF1R

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Culture and Starvation: Culture RAW 264.7 or EOC 20 cells to 80-90% confluency. Serum-starve the cells for 4-6 hours in a serum-free medium to reduce basal receptor phosphorylation.

-

Inhibitor Treatment: Pre-incubate the starved cells with varying concentrations of this compound (e.g., 0-10 µM) for 30 minutes.[1]

-

Ligand Stimulation: Stimulate the cells with a predetermined optimal concentration of recombinant murine CSF-1 (e.g., 50-100 ng/mL) for 5-10 minutes at 37°C.

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-CSF1R primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Strip the membrane and re-probe with an anti-total-CSF1R antibody to normalize for protein loading. Quantify the band intensities and calculate the percentage of inhibition of CSF1R phosphorylation at each inhibitor concentration to determine the IC₅₀ value.

In Vivo Neuroinflammation Mouse Model

This protocol describes the use of this compound in a lipopolysaccharide (LPS)-induced neuroinflammation model in mice.

Objective: To evaluate the anti-neuroinflammatory efficacy of this compound in vivo.

Animal Model: C57BL/6J mice.[1]

Materials:

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Vehicle for this compound and LPS (e.g., saline or DMSO/Cremophor emulsion)

-

Equipment for intraperitoneal (i.p.) injections

-

Tissue homogenization and analysis equipment (e.g., for ELISA, qPCR, or immunohistochemistry)

Procedure:

-

Acclimatization: Acclimatize C57BL/6J mice to the housing conditions for at least one week before the experiment.

-

Inhibitor Administration: Administer this compound at a dose of 0.5 mg/kg via intraperitoneal injection every two days for a total of four doses.[1] A control group should receive the vehicle on the same schedule.

-

Induction of Neuroinflammation: On the day of the last inhibitor dose, induce neuroinflammation by a single intraperitoneal injection of LPS. A separate control group should receive vehicle instead of LPS.

-

Tissue Collection: At a predetermined time point after LPS injection (e.g., 24 hours), euthanize the mice and collect brain tissue (hippocampus, cortex, and thalamus).

-

Analysis of Neuroinflammation:

-

Microglia Quantification: Perform immunohistochemistry on brain sections using an antibody against a microglia marker (e.g., Iba1) to quantify the number of microglia. A significant reduction in microglia is an expected outcome.[1]

-

Cytokine Measurement: Homogenize brain tissue and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or qPCR.

-

Gene Expression Analysis: Isolate RNA from brain tissue and perform qPCR to analyze the expression of genes related to inflammation and microglial activation.

-

-

Data Analysis: Compare the readouts (microglia count, cytokine levels, gene expression) between the different treatment groups (Vehicle, LPS only, LPS + this compound) to assess the anti-inflammatory effect of the inhibitor.

Conclusion

This compound is a valuable research tool for investigating the role of CSF1R and microglia in neuroinflammatory and neurodegenerative diseases. Its potency and selectivity make it a suitable candidate for preclinical studies aimed at understanding the therapeutic potential of targeting the CSF1R pathway. The experimental protocols provided in this guide offer a framework for researchers to further explore the properties and applications of this selective inhibitor. As research in this area continues, a more comprehensive understanding of the full kinase selectivity profile and the long-term in vivo effects of this compound will be crucial for its potential translation into clinical applications.

References

Csf1R-IN-23: An In-Depth Technical Guide to a Selective Csf1R Inhibitor for Neuroinflammation Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Csf1R-IN-23, a selective inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R), and its pivotal role in the context of neuroinflammation. Microglia, the resident immune cells of the central nervous system, are critically dependent on Csf1R signaling for their survival, proliferation, and activation. Dysregulation of this pathway is a key pathological feature in numerous neuroinflammatory and neurodegenerative diseases. This compound emerges as a potent pharmacological tool to investigate the therapeutic potential of targeting this axis. This document details the mechanism of action, quantitative data, and experimental protocols associated with this compound and related Csf1R inhibitors, offering a valuable resource for researchers in the field.

Introduction to Csf1R and its Role in Neuroinflammation

The Colony-Stimulating Factor 1 Receptor (Csf1R) is a receptor tyrosine kinase predominantly expressed on myeloid lineage cells, including microglia in the central nervous system (CNS).[1][2] Its activation by its ligands, CSF-1 (colony-stimulating factor 1) and IL-34 (interleukin-34), triggers a signaling cascade essential for the development, maintenance, and function of these cells.[3] In the context of the CNS, Csf1R signaling is indispensable for microglial homeostasis.

Neuroinflammation is a hallmark of many neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1] Activated microglia are key players in the neuroinflammatory process, capable of releasing a plethora of pro-inflammatory cytokines and other neurotoxic molecules.[1][4] Given the dependence of microglia on Csf1R signaling, inhibition of this receptor has become a promising therapeutic strategy to modulate microglial activity and ameliorate neuroinflammation.[1][5]

This compound: A Selective Csf1R Inhibitor

This compound is a selective, small-molecule inhibitor of Csf1R. Its ability to penetrate the blood-brain barrier makes it a valuable tool for studying the effects of Csf1R inhibition on neuroinflammation in vivo.[6]

Mechanism of Action

This compound exerts its effects by binding to the ATP-binding pocket of the Csf1R kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[6] This inhibition of Csf1R signaling leads to the suppression of microglial survival and proliferation, ultimately resulting in a reduction of the microglial population in the brain.[6]

Quantitative Data

The following tables summarize the available quantitative data for this compound and other relevant selective Csf1R inhibitors. This data provides insights into the potency and efficacy of these compounds.

| Compound | Target | IC50 (nM) | Reference |

| This compound | Csf1R | 36.1 | [6] |

Table 1: In Vitro Potency of this compound.

| Compound | Animal Model | Dose | Effect | Reference |

| This compound | LPS-induced neuroinflammation (mice) | 0.5 mg/kg, i.p. every two days for 4 doses | Eliminated 76% of microglia in the hippocampus, cortex, and thalamus. | [6] |

| PLX5622 | Adult mice | 1200 mg/kg in chow for 7 days | >90% depletion of CNS microglia. | [7] |

| GW2580 | MPTP model of Parkinson's (mice) | Not specified | Attenuated microglial proliferation and neuroinflammation. | [4] |

Table 2: In Vivo Efficacy of Csf1R Inhibitors.

Signaling Pathways Modulated by Csf1R Inhibition

Inhibition of Csf1R by molecules like this compound disrupts key downstream signaling cascades that are crucial for microglial function. The primary pathways affected include the PI3K/Akt and MAPK/ERK pathways.

References

- 1. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]

- 4. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discerning potent CSF-1r inhibitors for targeting and therapy of neuroinflammation using computational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Concentration-dependent effects of CSF1R inhibitors on oligodendrocyte progenitor cells ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of Csf1R-IN-23 on Microglia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Colony-Stimulating Factor 1 Receptor (CSF1R) is a critical regulator of microglial survival, proliferation, and activation. Its inhibition presents a promising therapeutic strategy for a multitude of neurodegenerative and neuroinflammatory diseases. This technical guide provides an in-depth analysis of the effects of CSF1R inhibitors on microglia, with a focus on the underlying mechanisms of action, quantitative experimental data, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in maintaining brain homeostasis. However, their dysregulation is a hallmark of numerous neurological disorders, including Alzheimer's disease, multiple sclerosis, and chronic pain.[1][2] The Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase expressed on microglia, is essential for their survival, proliferation, and differentiation.[1][3][4] Consequently, targeting CSF1R with selective inhibitors has emerged as a key therapeutic approach to modulate microglial activity and mitigate neuroinflammation.

This guide will explore the multifaceted effects of CSF1R inhibition on microglia, providing a detailed overview of the molecular pathways involved, a summary of key quantitative findings from preclinical studies, and comprehensive experimental methodologies to facilitate further research in this area.

Mechanism of Action of CSF1R Inhibition on Microglia

CSF1R is activated by its two cognate ligands, Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34).[5][6][7] Ligand binding induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, primarily through the Phosphoinositide 3-kinase (PI3K)/AKT and Extracellular signal-regulated kinase (ERK) pathways, which are crucial for microglial survival and proliferation.[5][8]

CSF1R inhibitors are small molecules that typically bind to the ATP-binding pocket of the kinase domain, preventing autophosphorylation and subsequent downstream signaling. This blockade of CSF1R signaling has several profound effects on microglia:

-

Inhibition of Proliferation: By blocking the downstream mitogenic signals, CSF1R inhibitors effectively halt microglial proliferation. This is a key mechanism in reducing the expansion of reactive microglia in pathological conditions.[1][2]

-

Induction of Apoptosis and Depletion: Sustained inhibition of the pro-survival signals mediated by CSF1R leads to apoptosis and a significant reduction in the microglial population.[3][9] Several studies have reported the ability of potent CSF1R inhibitors to eliminate a vast majority of microglia from the adult brain.[9][10]

-

Modulation of Microglial Activation and Phenotype: CSF1R inhibition can shift microglia from a pro-inflammatory, disease-associated phenotype towards a more homeostatic state.[1][2] This includes the downregulation of inflammatory cytokine production and the restoration of homeostatic gene expression signatures.[1]

-

Attenuation of Neuroinflammation: By reducing microglial numbers and their pro-inflammatory activity, CSF1R inhibitors can effectively attenuate the overall neuroinflammatory environment in various disease models.[1][11]

Quantitative Data on the Effects of CSF1R Inhibitors on Microglia

The following tables summarize key quantitative data from preclinical studies investigating the effects of various CSF1R inhibitors on microglia and related myeloid cells.

| Inhibitor | Cell Type | Assay | IC50 | Reference |

| sCSF1Rinh | Murine Macrophages | Proliferation Assay | 22 nM | [1] |

| PLX3397, PLX647, Ki20227, GW2580 | EOC 20 microglial cells | Growth Arrest (ATP assay) | < 1 µM | [9] |

Table 1: In Vitro Potency of CSF1R Inhibitors

| Inhibitor | Animal Model | Treatment Duration | Microglial Depletion | Reference |

| PLX3397 | Wild-type mice | 21 days | ~99% | [9] |

| PLX3397 | Wild-type mice | 7 days | >90% | [9] |

| PLX5622 | rd10 mice | 7 days | >90% | [10] |

Table 2: In Vivo Microglial Depletion Efficiency of CSF1R Inhibitors

| Inhibitor | Cell Type / Model | Effect | Quantitative Change | Reference |

| sCSF1Rinh | LPS-stimulated murine macrophages | IL-12p40 release | Concentration-dependent reduction | [1] |

| GW2580 | APP/PS1 mice | Microglial proliferation | Blockade of proliferation | [2] |

| Ki20227 | Ischemic stroke mice model | Microglia M1 phenotype factors (mRNA) | Downregulation | [11] |

| Ki20227 | Ischemic stroke mice model | Iba1 protein expression | Downregulation | [11] |

| Ki20227 | Ischemic stroke mice model | Microglia M2 phenotype factors (mRNA) | Upregulation | [11] |

Table 3: Functional Effects of CSF1R Inhibitors on Microglia

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of CSF1R inhibitors on microglia.

Microglial Proliferation Assay

This protocol is designed to quantify the effect of CSF1R inhibitors on microglial proliferation in vitro.

-

Cell Culture: Primary microglia or microglial cell lines (e.g., BV-2, EOC 20) are seeded in 96-well plates at a density of 5,000 cells/well and cultured in appropriate media.[12]

-

Treatment: Cells are pre-treated with various concentrations of the CSF1R inhibitor for 1 hour.

-

Stimulation: Microglial proliferation is induced by adding a stimulating agent such as CSF-1 (50 ng/mL) or LPS (100 ng/mL).[12]

-

Incubation: Cells are incubated for a period of 24 to 72 hours.

-

Quantification: Cell proliferation can be assessed using various methods:

-

MTT or WST-1 Assay: These colorimetric assays measure the metabolic activity of viable cells.[13]

-

BrdU or EdU Incorporation Assay: These assays measure DNA synthesis in proliferating cells.

-

Ki67 Staining: Immunocytochemistry for the proliferation marker Ki67 can be used to identify and count proliferating cells.[12]

-

-

Data Analysis: The results are typically expressed as a percentage of the control (stimulated but untreated cells), and IC50 values are calculated.

Immunofluorescence Staining for Microglia

This protocol allows for the visualization and quantification of microglia in brain tissue sections.

-

Tissue Preparation: Animals are perfused with 4% paraformaldehyde (PFA), and the brains are dissected and post-fixed in 4% PFA overnight. The brains are then cryoprotected in a sucrose solution before being sectioned on a cryostat or vibratome.

-

Antigen Retrieval (if necessary): For some antibodies, antigen retrieval using citrate buffer or other methods may be required.

-

Blocking: Sections are incubated in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies targeting microglial markers. Common markers include:

-

Iba1 (Ionized calcium-binding adapter molecule 1): A pan-marker for microglia.[14][15]

-

TMEM119 (Transmembrane protein 119): A specific marker for homeostatic microglia, useful for distinguishing resident microglia from infiltrating macrophages.[14][15][16]

-

P2RY12: Another specific marker for homeostatic microglia.[16]

-

-

Secondary Antibody Incubation: After washing, sections are incubated with fluorescently-labeled secondary antibodies for 1-2 hours at room temperature.

-

Counterstaining and Mounting: Nuclei are counterstained with DAPI, and the sections are mounted on slides with an anti-fade mounting medium.

-

Imaging and Analysis: Images are acquired using a confocal or fluorescence microscope. Microglial density, morphology (e.g., using Sholl analysis), and co-localization with other markers can be quantified using image analysis software like ImageJ/Fiji.[16][17][18]

Western Blotting for CSF1R Signaling

This protocol is used to assess the phosphorylation status of CSF1R and its downstream signaling proteins.

-

Cell Lysis: Microglia are treated with the CSF1R inhibitor and/or stimulant as required. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against:

-

Secondary Antibody Incubation: After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the bands is quantified using image analysis software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Visualizations

Signaling Pathways

Caption: CSF1R signaling pathway and the point of inhibition.

Caption: Modulation of the NLRP3 inflammasome by CSF1R inhibition.

Experimental Workflows

Caption: Workflow for in vitro microglial proliferation assay.

Caption: Workflow for immunofluorescence staining of microglia.

Conclusion

Inhibition of CSF1R signaling represents a powerful strategy for modulating microglial function and mitigating neuroinflammation in a variety of neurological disorders. The ability of specific inhibitors to deplete microglia or shift their phenotype towards a homeostatic state underscores the therapeutic potential of this approach. This technical guide has provided a comprehensive overview of the effects of CSF1R inhibitors on microglia, including their mechanism of action, quantitative data, and detailed experimental protocols. It is anticipated that this resource will aid researchers in the design and execution of their studies, ultimately advancing the development of novel therapies targeting CSF1R.

References

- 1. CSF1R signaling is a regulator of pathogenesis in progressive MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological targeting of CSF1R inhibits microglial proliferation and prevents the progression of Alzheimer's-like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species [frontiersin.org]

- 6. Frontiers | Studies on Colony Stimulating Factor Receptor-1 and Ligands Colony Stimulating Factor-1 and Interleukin-34 in Alzheimer's Disease Brains and Human Microglia [frontiersin.org]

- 7. CSF1R Ligands IL-34 and CSF1 Are Differentially Required for Microglia Development and Maintenance in White and Gray Matter Brain Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]

- 9. CSF1 receptor signaling is necessary for microglia viability, which unmasks a cell that rapidly repopulates the microglia-depleted adult brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhibited CSF1R Alleviates Ischemia Injury via Inhibition of Microglia M1 Polarization and NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PI3Kγ Mediates Microglial Proliferation and Cell Viability via ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain [jove.com]

- 16. How to Identify Activated Microglia | Proteintech Group [ptglab.com]

- 17. youtube.com [youtube.com]

- 18. Measuring Microglial Suppression with Multiple Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CSF-1R/M-CSF-R Antibody | Cell Signaling Technology [cellsignal.com]

Targeting Tumor-Associated Macrophages in Cancer Research: A Technical Guide to CSF1R Inhibition with a Focus on Csf1R-IN-23

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and infiltrating immune cells. Among these, tumor-associated macrophages (TAMs) are key players in promoting tumor progression, angiogenesis, and metastasis, while also suppressing anti-tumor immunity. The colony-stimulating factor 1 receptor (CSF1R) signaling pathway is critical for the differentiation, proliferation, and survival of macrophages. Consequently, inhibiting CSF1R has emerged as a promising therapeutic strategy to modulate the TME by depleting or reprogramming TAMs. This technical guide provides an in-depth overview of the role of CSF1R in cancer, the mechanism of action of CSF1R inhibitors, and their application in cancer research, with a specific focus on the emerging inhibitor, Csf1R-IN-23. While detailed experimental data for this compound is limited in the public domain, this guide leverages data from well-characterized CSF1R inhibitors to provide a comprehensive technical framework for researchers.

The CSF1/CSF1R Axis: A Critical Regulator of TAMs

The interaction between colony-stimulating factor 1 (CSF1) and its receptor, CSF1R (also known as c-FMS or CD115), is a pivotal signaling axis that governs the biology of macrophages. In the context of cancer, tumor cells and other cells within the TME often secrete CSF1, which recruits monocytes to the tumor site and promotes their differentiation into TAMs. These TAMs typically exhibit an M2-like phenotype, characterized by the production of anti-inflammatory cytokines, pro-angiogenic factors, and matrix metalloproteinases, all of which contribute to a tumor-supportive microenvironment.

Key Functions of the CSF1/CSF1R Axis in the TME:

-

TAM Survival and Proliferation: CSF1R signaling is essential for the survival and expansion of TAM populations within the tumor.

-

M2 Polarization: The pathway promotes the differentiation of macrophages towards an immunosuppressive and pro-tumoral M2 phenotype.

-

Immune Suppression: TAMs suppress the activity of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, thereby enabling tumor immune evasion.

-

Angiogenesis and Metastasis: TAMs secrete factors like vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs) that facilitate blood vessel formation and tissue remodeling, promoting tumor growth and spread.

This compound: A Novel CSF1R Inhibitor

This compound, also known as Compound 7dri, is a selective inhibitor of CSF1R. While comprehensive preclinical and clinical data are not yet widely available, initial findings indicate its potential as a tool for cancer research and therapeutic development.

Mechanism of Action

Like other small molecule inhibitors of CSF1R, this compound is expected to competitively bind to the ATP-binding pocket of the CSF1R kinase domain. This binding prevents the autophosphorylation of the receptor upon CSF1 binding, thereby blocking downstream signaling cascades. The inhibition of these pathways leads to the apoptosis of CSF1R-dependent TAMs or their reprogramming towards a more pro-inflammatory, anti-tumoral M1-like phenotype.

Quantitative Data

The following table summarizes the available quantitative data for this compound and provides a comparison with other well-studied CSF1R inhibitors.

| Compound | Target | IC50 (nM) | Cell-Based Assay | Animal Model | Reference |

| This compound | CSF1R | 36.1 | Inhibition of CSF1R autophosphorylation in RAW264.7 and EOC20 cells | Ameliorates LPS-induced neuroinflammation in C57BL/6J mice | [1] |

| Pexidartinib (PLX3397) | CSF1R, c-Kit, FLT3 | 13 (CSF1R) | Depletion of F4/80+ macrophages in various tumor models | Tumor growth inhibition in melanoma, glioblastoma, and breast cancer models | [2] |

| BLZ945 | CSF1R | 1 | Repolarization of M2 to M1-like macrophages in glioma models | Increased survival and tumor regression in a mouse model of proneural glioblastoma | [3] |

| Emactuzumab | CSF1R (Antibody) | - | Depletion of CD163+ macrophages | - | [4] |

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, the following sections provide standardized methodologies for key experiments commonly used to evaluate CSF1R inhibitors in cancer research, which can be adapted for this compound.

In Vitro CSF1R Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the CSF1R kinase.

Methodology:

-

Reagents: Recombinant human CSF1R kinase domain, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), this compound, and a kinase assay buffer.

-

Procedure:

-

Prepare a serial dilution of this compound.

-

In a 96-well plate, add the CSF1R kinase, the peptide substrate, and the inhibitor at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence polarization, or radiometric assay).

-

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cell-Based CSF1R Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit CSF1-induced CSF1R phosphorylation in a cellular context.

Methodology:

-

Cell Line: A cell line expressing CSF1R, such as the murine macrophage cell line RAW264.7 or the microglial cell line EOC20.

-

Procedure:

-

Culture the cells to 80-90% confluency.

-

Starve the cells in a serum-free medium for several hours to reduce basal receptor phosphorylation.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with recombinant CSF1 for a short period (e.g., 5-15 minutes).

-

Lyse the cells and collect the protein extracts.

-

Determine the levels of phosphorylated CSF1R (p-CSF1R) and total CSF1R using Western blotting or a specific ELISA.

-

-

Data Analysis: Quantify the band intensities for p-CSF1R and normalize to total CSF1R. Plot the normalized p-CSF1R levels against the inhibitor concentration to determine the cellular IC50.

In Vivo Tumor Model Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical cancer model.

Methodology:

-

Animal Model: Syngeneic mouse tumor models (e.g., MC38 colorectal cancer, 4T1 breast cancer) are commonly used to study the effects of immunomodulatory agents.

-

Procedure:

-

Implant tumor cells subcutaneously or orthotopically into immunocompetent mice.

-

Once tumors are established, randomize the mice into treatment and control groups.

-

Administer this compound at a predetermined dose and schedule (e.g., daily oral gavage). The vehicle used for the control group should be identical.

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

At the end of the study, euthanize the mice and harvest the tumors for further analysis.

-

-

Endpoint Analysis:

-

Tumor Growth Inhibition: Calculate the percentage of tumor growth inhibition compared to the control group.

-

Immunohistochemistry (IHC) and Flow Cytometry: Analyze the tumor tissue for the infiltration of various immune cell populations, particularly TAMs (e.g., F4/80+, CD68+, CD206+), T cells (CD4+, CD8+), and NK cells. Assess the polarization state of TAMs (M1 vs. M2 markers).

-

Visualizing Key Pathways and Workflows

CSF1R Signaling Pathway

Caption: The CSF1R signaling cascade and the point of inhibition by this compound.

Experimental Workflow for Evaluating this compound In Vivo

References

- 1. Identification, synthesis and evaluation of CSF1R inhibitors using fragment based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CSF-1R as an inhibitor of apoptosis and promoter of proliferation, migration and invasion of canine mammary cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

Navigating the Fortress: A Technical Guide to the Blood-Brain Barrier Permeability of Csf1R-IN-23

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the blood-brain barrier (BBB) permeability of Csf1R-IN-23, a selective inhibitor of the colony-stimulating factor-1 receptor (Csf1R). Due to the critical role of Csf1R in neuroinflammatory processes, the ability of its inhibitors to penetrate the central nervous system (CNS) is of paramount importance for therapeutic development.

Executive Summary

This compound has been identified as a blood-brain barrier permeable agent, a crucial characteristic for its intended use as a modulator of neuroinflammation. While specific quantitative permeability data such as brain-to-plasma concentration ratios (Kp and Kp,uu) are not extensively published in the public domain, preclinical evidence strongly suggests its effective CNS penetration. This is primarily inferred from its demonstrated pharmacological activity within the brain, specifically the significant reduction of microglia in key brain regions following systemic administration. This guide will synthesize the available qualitative data, detail the standard experimental methodologies for assessing BBB permeability, and provide a visual representation of the Csf1R signaling pathway and a typical experimental workflow for permeability assessment.

Quantitative Data on this compound Blood-Brain Barrier Permeability

| Parameter | Value | Species/Model | Method | Source |

| Microglia Elimination | 76% reduction in hippocampus, cortex, and thalamus | C57BL/6J mice | Intraperitoneal injection (0.5 mg/kg) | [1] |

| Permeability Statement | Blood brain barrier (BBB) permeable | Not specified | Not specified | [1] |

Note: The significant reduction in microglia, which are resident immune cells of the CNS, following peripheral administration of this compound, strongly indicates that the compound achieves sufficient concentrations in the brain to exert its pharmacological effect.[1]

Experimental Protocols for Assessing Blood-Brain Barrier Permeability

While specific protocols for this compound are not published, the following are standard and widely accepted methodologies used to determine the BBB permeability of small molecule inhibitors.

In Vivo Pharmacokinetic Studies

Objective: To determine the concentration of the drug in the brain and plasma over time, allowing for the calculation of the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu).

Typical Protocol:

-

Animal Model: Typically, rodents (mice or rats) are used.

-

Drug Administration: The compound is administered, often intravenously (IV) or orally (PO), at a defined dose.

-

Sample Collection: At various time points post-administration, blood and brain tissue are collected.

-

Sample Processing:

-

Blood is processed to plasma.

-

Brain tissue is homogenized.

-

-

Bioanalysis: The concentration of the drug in plasma and brain homogenate is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis:

-

The total brain-to-plasma concentration ratio (Kp) is calculated as the ratio of the total drug concentration in the brain to that in the plasma.

-

To determine the unbound concentration ratio (Kp,uu), the fraction of unbound drug in both plasma (fu,p) and brain tissue (fu,brain) is measured, typically through equilibrium dialysis. Kp,uu is then calculated as Kp * (fu,p / fu,brain). A Kp,uu value close to 1 suggests passive diffusion across the BBB, while a value significantly less than 1 indicates active efflux, and a value greater than 1 suggests active influx.[2][3][4]

-

In Vitro Permeability Assays

Objective: To assess the passive permeability and the potential for active transport of a compound across a cell monolayer simulating the BBB.

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

-

Principle: This assay measures the ability of a compound to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. It is a rapid method for predicting passive, transcellular permeability.[5]

-

Methodology:

-

A filter plate is coated with a lipid solution (e.g., porcine brain lipid) to form an artificial membrane.

-

The donor wells are filled with a solution of the test compound.

-

The filter plate is placed on top of an acceptor plate containing buffer.

-

After an incubation period, the concentration of the compound in both donor and acceptor wells is measured.

-

The permeability coefficient (Pe) is calculated.

-

2. Caco-2 Permeability Assay

-

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, form a polarized monolayer with tight junctions and express various transporters, making them a useful model for predicting intestinal absorption and, to some extent, BBB permeability.

-

Methodology:

-

Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® insert.

-

The cells are cultured until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed, indicating tight junction integrity.

-

The test compound is added to either the apical (top) or basolateral (bottom) chamber.

-

At specified time points, samples are taken from the opposite chamber.

-

The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport.

-

The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[6]

-

Visualizations

Csf1R Signaling Pathway

The following diagram illustrates the Csf1R signaling cascade, which is crucial for the survival, proliferation, and differentiation of microglia and other myeloid cells. This compound acts by inhibiting the autophosphorylation of the Csf1R, thereby blocking these downstream signals.

Caption: Csf1R signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo BBB Permeability Assessment

The following diagram outlines a typical workflow for determining the brain-to-plasma concentration ratio of a test compound in an animal model.

Caption: A generalized workflow for in vivo assessment of BBB permeability.

References

- 1. mdpi.com [mdpi.com]

- 2. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Application of machine learning to predict unbound drug bioavailability in the brain [frontiersin.org]

- 4. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain-a Game Changing Parameter for CNS Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Csf1R-IN-23: A Technical Guide to its Impact on Myeloid Cell Differentiation and Survival

Audience: Researchers, scientists, and drug development professionals in immunology, oncology, and neuroinflammation.

Disclaimer: Csf1R-IN-23 is a recently described molecule, and comprehensive data from the primary literature, including detailed kinase selectivity profiles and specific experimental protocols, is not fully available in the public domain. This guide summarizes the available data and provides representative methodologies for the evaluation of Csf1R inhibitors.

Executive Summary

The Colony-Stimulating Factor 1 Receptor (Csf1R) is a critical regulator of the survival, proliferation, and differentiation of myeloid cells, including monocytes, macrophages, and microglia. Its central role in controlling these cell populations has made it a key therapeutic target for a range of pathologies, from cancer to neurodegenerative diseases. This compound (also identified as compound 7dri) is a novel, potent, and selective small-molecule inhibitor of Csf1R. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its demonstrated impact on myeloid cells. It includes available quantitative data, detailed representative experimental protocols for assessing inhibitor function, and visualizations of the core signaling pathway and experimental workflows.

The Csf1R Signaling Axis in Myeloid Differentiation

Csf1R is a receptor tyrosine kinase activated by two primary ligands: Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34).[1][2] Ligand binding induces receptor dimerization and autophosphorylation of tyrosine residues within the intracellular kinase domain. This phosphorylation creates docking sites for various signaling adaptors, initiating downstream cascades crucial for myeloid cell fate.[3]

Key activated pathways include:

-

PI3K/AKT Pathway: This pathway is central to promoting cell survival and proliferation.[2][3]

-

MAPK (ERK1/2) Pathway: This cascade is heavily involved in regulating both proliferation and differentiation programs.[4]

-

SRC Family Kinases (SFKs): These kinases are involved in cytoskeletal rearrangements necessary for cell motility and migration.[5]

The sustained activation of these pathways by Csf1R is essential for the commitment of hematopoietic progenitors to the myeloid lineage and for the differentiation and maintenance of terminally differentiated cells like tissue-resident macrophages and microglia.[1] Inhibition of this signaling axis is therefore an effective strategy to deplete or modulate the function of these cell populations.

This compound: Quantitative Profile

This compound is a potent inhibitor of Csf1R kinase activity. The primary reported activity focuses on its ability to block receptor autophosphorylation and deplete microglia in vivo, which is a direct consequence of inhibiting the pro-survival signaling required by these cells.

| Parameter | Target/Cell Line | Value/Effect | Reference |

| Biochemical Potency | Csf1R (kinase assay) | IC₅₀ = 36.1 nM | [6] |

| Cellular Activity | RAW264.7 (macrophage-like), EOC20 (microglia) | Inhibition of Csf1R autophosphorylation | [6] |

| Cytotoxicity | RAW264.7, EOC20 | No significant cytotoxicity observed | [6] |

| In Vivo Efficacy | C57BL/6J Mice (LPS model) | 76% depletion of microglia (hippocampus, cortex, thalamus) at 0.5 mg/kg | [6] |

Note: A comprehensive kinase selectivity profile for this compound has been performed but the specific data is not yet publicly available. The inhibitor is reported to have "impressive specificity".[1]

Experimental Protocols (Representative)

The following sections detail representative, standardized protocols for assessing the activity of a Csf1R inhibitor like this compound.

Western Blot for Csf1R Phosphorylation Inhibition

This assay directly measures the ability of an inhibitor to block ligand-induced autophosphorylation of Csf1R in a cellular context.

Protocol:

-

Cell Culture: Plate RAW264.7 or EOC20 cells at a density of 1x10⁶ cells/well in a 6-well plate and allow them to adhere overnight.

-

Serum Starvation: The next day, replace the culture medium with serum-free medium and incubate for 4-6 hours to reduce basal receptor activation.

-

Inhibitor Pre-treatment: Add this compound at various concentrations (e.g., 0, 1, 10, 100, 1000 nM) to the wells. Incubate for 30 minutes to 1 hour at 37°C.

-

Ligand Stimulation: Stimulate the cells by adding recombinant mouse CSF-1 to a final concentration of 50 ng/mL. Incubate for 5-10 minutes at 37°C.

-

Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect the lysate.

-

Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an 8% SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody against Phospho-Csf1R (e.g., Tyr723) overnight at 4°C.

-

Wash the membrane 3x with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash 3x with TBST and develop using an ECL substrate.

-

-

Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for total Csf1R and a loading control like β-actin.[4][7]

In Vitro Myeloid Differentiation Assay

This assay assesses the impact of Csf1R inhibition on the differentiation of primary myeloid progenitors into macrophages.

Protocol:

-

Bone Marrow Isolation: Isolate bone marrow from the femurs and tibias of C57BL/6J mice. Lyse red blood cells using ACK lysis buffer.

-

Cell Culture: Plate the bone marrow cells in petri dishes at 2x10⁶ cells/mL in complete RPMI-1640 medium supplemented with 10% FBS, Pen/Strep, and 20 ng/mL recombinant mouse CSF-1 to drive macrophage differentiation.

-

Inhibitor Treatment: Add this compound at desired concentrations (e.g., 0, 10, 100, 1000 nM) to the culture medium at Day 0.

-

Differentiation Period: Culture the cells for 7 days, replacing the medium with fresh medium containing CSF-1 and the inhibitor on Day 3.

-

Analysis (Day 7):

-

Morphology: Observe cell morphology changes using light microscopy. Macrophages will be large and adherent.

-

Flow Cytometry: Harvest the adherent cells by gentle scraping. Stain with fluorescently-conjugated antibodies against myeloid markers such as CD11b and F4/80. Analyze the percentage of CD11b+/F4/80+ double-positive cells. A reduction in this population indicates inhibited differentiation.

-

In Vivo Microglia Depletion in an LPS-Induced Neuroinflammation Model

This in vivo model evaluates the ability of a brain-penetrant Csf1R inhibitor to deplete microglia, a key cell type in neuroinflammation.[6][8][9]

Protocol:

-

Animal Model: Use adult C57BL/6J mice.

-

Inhibitor Administration: Administer this compound via intraperitoneal (i.p.) injection at a dose of 0.5 mg/kg. Dosing is performed every other day for a total of 4 doses.[6]

-

LPS Challenge: 24 hours after the final inhibitor dose, induce neuroinflammation by administering a single i.p. injection of Lipopolysaccharide (LPS) at 0.25-1 mg/kg.[9]

-

Tissue Collection: 24 hours after the LPS challenge, euthanize the mice and perfuse transcardially with ice-cold PBS followed by 4% paraformaldehyde (PFA).

-

Immunohistochemistry (IHC):

-

Harvest the brains and post-fix in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.

-

Cut 30-40 µm thick sections using a cryostat.

-

Perform immunohistochemical staining for the microglia marker Iba1.

-

Image sections using a confocal or fluorescence microscope.

-

-

Quantification: Quantify the number of Iba1-positive cells in defined regions of interest (e.g., hippocampus, cortex) across different treatment groups (Vehicle, LPS only, LPS + this compound) to determine the percentage of microglia depletion.

Experimental and Logic Workflows

A logical workflow is essential for the systematic evaluation of a novel kinase inhibitor targeting myeloid cell differentiation.

Conclusion and Future Directions

This compound is a potent and selective inhibitor of Csf1R that effectively blocks receptor signaling and leads to the depletion of microglia in vivo. Its properties make it a valuable research tool for studying the role of myeloid cells in health and disease and a promising candidate for therapeutic development, particularly in neuroinflammatory and neurodegenerative disorders. Future in-depth studies should focus on publishing the full kinome selectivity profile, investigating its impact on the differentiation of diverse myeloid subsets beyond microglia (e.g., monocytes, osteoclasts), and evaluating its therapeutic efficacy in chronic disease models.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Dual inhibition of CSF1R and MAPK pathways using supramolecular nanoparticles enhances macrophage immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. CSF-1R up-regulation is associated with response to pharmacotherapy targeting tyrosine kinase activity in AML cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cms.transpharmation.com [cms.transpharmation.com]

The Discovery and Development of Csf1R-IN-23: A Novel Neuroinflammatory Modulator

An In-depth Technical Guide on the Identification, Characterization, and Preclinical Evaluation of a Potent and Selective Csf1R Inhibitor

Introduction

The colony-stimulating factor 1 receptor (Csf1R) is a receptor tyrosine kinase pivotal to the survival, proliferation, and differentiation of myeloid cells, including microglia, the resident immune cells of the central nervous system (CNS).[1] Dysregulation of Csf1R signaling is implicated in the pathogenesis of various neurodegenerative and neuroinflammatory diseases, making it a compelling therapeutic target.[1][2] This whitepaper provides a comprehensive technical overview of the discovery and development of Csf1R-IN-23, a novel, potent, and selective Csf1R inhibitor with demonstrated preclinical efficacy in a model of neuroinflammation.[1] this compound, also identified as compound 7dri , emerged from a focused drug discovery campaign centered on a modified N-(4-heterocycloalkyl-2-cycloalkylphenyl)-5-methylisoxazole-3-carboxamide scaffold.[1] This document details the quantitative data, experimental methodologies, and key scientific insights that underscore the potential of this compound as a therapeutic agent for neuroinflammatory disorders.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical potency, selectivity, cellular activity, and in vivo efficacy.

Table 1: Biochemical Potency and Kinase Selectivity of this compound

| Target Kinase | IC50 (nM) |

| Csf1R | 36.1 [3] |

| Other Kinases | Highly Selective (Kinome-wide assessment confirms high specificity for Csf1R)[1] |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | Concentration Range | Endpoint | Result |

| Csf1R Autophosphorylation Inhibition | RAW264.7, EOC20 | 0-10 µM | Inhibition of Csf1R phosphorylation | Potent inhibition demonstrated[3] |

| Cytotoxicity | Not specified | Not specified | Cell Viability | Minimal cytotoxicity observed[1] |

Table 3: In Vivo Efficacy of this compound in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Mouse Model

| Animal Model | Dosing Regimen | Key Finding |

| C57BL/6J mice | 0.5 mg/kg, i.p., every two days for 4 doses | Ameliorated neuroinflammation; Eliminated 76% of microglia in the hippocampus, cortex, and thalamus[3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of this compound are provided below. These protocols are based on the descriptions in the primary literature.[1][3]

Csf1R Kinase Inhibition Assay

The inhibitory activity of this compound against the Csf1R enzyme was determined using a biochemical kinase assay. The general procedure is as follows:

-

Reagents and Materials: Recombinant human Csf1R enzyme, appropriate substrate (e.g., a synthetic peptide), ATP, and assay buffer.

-

Procedure: a. The Csf1R enzyme is incubated with varying concentrations of this compound in the assay buffer. b. The kinase reaction is initiated by the addition of a mixture of the substrate and ATP. c. The reaction is allowed to proceed for a defined period at a controlled temperature. d. The reaction is terminated, and the amount of phosphorylated substrate is quantified. This is often accomplished using methods such as fluorescence resonance energy transfer (FRET) or luminescence-based ATP detection (e.g., ADP-Glo). e. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Kinome-wide Selectivity Profiling

To assess the specificity of this compound, its inhibitory activity was tested against a broad panel of kinases.

-

Platform: A commercially available kinase profiling service is typically used (e.g., Eurofins DiscoverX, Promega).

-

Procedure: a. This compound is tested at a fixed concentration (e.g., 1 µM) against a large panel of purified protein kinases. b. The percentage of inhibition for each kinase is determined. c. Follow-up dose-response curves are generated for any significantly inhibited off-target kinases to determine their IC50 values.

Cellular Csf1R Autophosphorylation Assay

This assay measures the ability of this compound to inhibit Csf1R signaling in a cellular context.

-

Cell Lines: Murine macrophage cell line (RAW264.7) and murine microglial cell line (EOC20) are used.[3]

-

Procedure: a. Cells are serum-starved to reduce basal receptor tyrosine kinase activity. b. The cells are pre-incubated with various concentrations of this compound for 30 minutes.[3] c. The cells are then stimulated with recombinant Csf1 to induce Csf1R autophosphorylation. d. Following stimulation, the cells are lysed, and the cell lysates are collected. e. The levels of phosphorylated Csf1R (pCsf1R) and total Csf1R are determined by Western blotting or ELISA using specific antibodies. f. The inhibition of Csf1R autophosphorylation is quantified relative to the vehicle-treated control.

In Vivo Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

This animal model is used to evaluate the anti-neuroinflammatory effects of this compound in vivo.

-

Animal Model: C57BL/6J mice are used.[3]

-

Procedure: a. Neuroinflammation is induced by intraperitoneal (i.p.) injection of lipopolysaccharide (LPS). b. This compound is administered to the mice via i.p. injection at a dose of 0.5 mg/kg every two days for a total of four doses.[3] c. A control group of mice receives vehicle injections. d. At the end of the treatment period, the brains are harvested. e. The brains are processed for immunohistochemical analysis to quantify the number of microglia (e.g., using an Iba1 antibody) in specific brain regions (hippocampus, cortex, and thalamus). f. The expression of neuroinflammatory markers can also be assessed by quantitative real-time PCR (qRT-PCR) or other molecular biology techniques.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of Csf1R signaling and the discovery process for this compound.

Caption: Csf1R signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the discovery and development of this compound.

Conclusion

This compound is a novel and highly selective small molecule inhibitor of Csf1R that has demonstrated potent activity in both biochemical and cellular assays.[1][3] Furthermore, its ability to mitigate neuroinflammation and reduce microglial populations in a preclinical in vivo model highlights its therapeutic potential for neurodegenerative diseases.[1][3] The data and methodologies presented in this technical guide provide a solid foundation for the continued investigation and development of this compound as a promising neuroinflammatory modulator. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its efficacy in a broader range of neurodegenerative disease models.

References

Csf1R-IN-23: A Technical Guide for Immunological Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Csf1R-IN-23, a selective inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R). This document details its mechanism of action, its application in immunological studies, particularly in the context of neuroinflammation, and provides detailed protocols for key experiments.

Introduction to Csf1R and the Role of this compound

The Colony-Stimulating Factor 1 Receptor (Csf1R), a receptor tyrosine kinase, is a critical regulator of the survival, proliferation, differentiation, and function of myeloid cells, including macrophages and microglia.[1][2][3] Dysregulation of the Csf1R signaling pathway is implicated in a variety of immunological disorders, including autoimmune diseases and cancer.[4][5] this compound is a potent and selective small molecule inhibitor of Csf1R, demonstrating significant potential as a tool for studying the roles of Csf1R-dependent myeloid cells in health and disease.

Mechanism of Action